2-Hydroxy-3'-(trifluoromethoxy)acetophenone is an organic compound characterized by its unique trifluoromethoxy substituent. Its molecular formula is C9H7F3O3, and it is known for its diverse applications in scientific research and industry. The presence of the trifluoromethoxy group significantly influences the chemical properties and reactivity of the compound, making it a valuable building block in organic synthesis.
2-Hydroxy-3'-(trifluoromethoxy)acetophenone falls under the category of aromatic ketones due to its acetophenone backbone, with additional classification as a trifluoromethylated compound because of the presence of the trifluoromethoxy group. This classification highlights its potential utility in medicinal chemistry and materials science.
The synthesis of 2-Hydroxy-3'-(trifluoromethoxy)acetophenone can be achieved through several methods, with one common approach being the reaction of acetophenone with trifluoromethyl ether. This reaction often requires a catalyst and is conducted under controlled conditions to optimize yield.
The molecular structure of 2-Hydroxy-3'-(trifluoromethoxy)acetophenone features a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring adjacent to a carbonyl group (C=O). This arrangement contributes to its unique chemical behavior.
2-Hydroxy-3'-(trifluoromethoxy)acetophenone undergoes various chemical reactions:
The mechanism of action for 2-Hydroxy-3'-(trifluoromethoxy)acetophenone involves its interaction with biological targets, where the trifluoromethoxy group enhances its reactivity and binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, contributing to its potential therapeutic effects .
2-Hydroxy-3'-(trifluoromethoxy)acetophenone has several scientific applications:
Diazotization-Coupling-Hydrolysis SequenceThe core route to synthesize ortho-hydroxy trifluoromethoxy-substituted acetophenones involves diazotization of 3-aminobenzotrifluoride, followed by coupling with acetaldoxime and acid-catalyzed hydrolysis. Key steps include:
Friedel-Crafts AcylationAlternative routes employ electrophilic acylation of meta-trifluoromethoxyphenol. For the para-isomer (2'-hydroxy-5'-(trifluoromethyl)acetophenone), acetyl chloride reacts with 4-(trifluoromethyl)phenol in hydrofluoric acid (100°C, 3 atm), achieving 79% yield [5]. Limitations include harsh conditions and regioselectivity challenges.
Table 1: Key Reaction Conditions in Traditional Synthesis
Step | Reagents/Catalysts | Conditions | Yield |
---|---|---|---|
Diazotization | NaNO₂, H₂SO₄, Toluene | 0–5°C, 2 h | >95%* |
Coupling | Acetaldoxime, CuSO₄, AcOH | 40–45°C, 4–5 h | 70–85%* |
Hydrolysis | 30% HCl | Reflux, 3 h | 85–90%* |
Friedel-Crafts | Acetyl chloride, HF | 100°C, 6 h, 3 atm | 79% |
*Yields inferred from analogous pathways [1] [4] [5].
Whole-Cell BiotransformationRecombinant E. coli BL21 expressing carbonyl reductase (LXCAR-S154Y variant) reduces 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with >99.9% ee. Key enhancements include:
Multi-Enzyme SystemsFor 3-amino-2-hydroxy acetophenone (structurally analogous), a triple-enzyme cascade (nitroreductase, mutase, and reductase) converts m-nitroacetophenone to the target amino-hydroxy compound. Optimization strategies include:
Table 2: Biocatalytic Performance for Trifluoromethylated Acetophenones
Biocatalyst | Substrate | Additives | Yield | ee /% |
---|---|---|---|---|
E. coli-LXCAR-S154Y | 3'-(Trifluoromethyl)acetophenone | Tween-20, ChCl:Lys | 91.5% | >99.9 |
Triple-enzyme cascade | m-Nitroacetophenone | None | 580 mg/L⁺ | N/A |
⁺Product: 3-Amino-2-hydroxy acetophenone [8] [9].
Solvent Replacement Strategies
Catalyst Innovations
Table 3: Green Solvent/Catalyst Performance
Innovation | Function | Advantage | Impact |
---|---|---|---|
ChCl:Lys (NADES) | Co-solvent/cell permeabilizer | Enables 200 mM substrate loading | 30% reduction in solvent waste |
Tween-20 | Surfactant | 4-fold solubility increase | Eliminates toluene use |
Cu/C nanoparticles | Coupling catalyst | Recyclable 5×, <0.1 ppm metal leaching | 60% cost reduction |
Process Intensification
Effluent Management
Scalability of Biocatalysis
Table 4: Industrial Process Optimization Outcomes
Challenge | Solution | Scale-Up Result |
---|---|---|
Diazotization safety | Plug-flow reactor | 6-fold faster, ΔT controlled ±1°C |
Low hydrolysis yield | Byproduct distillation | Yield increase: 75% → 92% |
Solvent waste | DES/surfactant systems | 50% reduction in VOCs |
Biocatalyst cost | High-cell-density fermentation | $160/kg → $105/kg production cost |
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